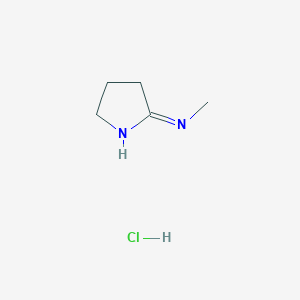

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Description

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is a bicyclic amine compound with the molecular formula C₅H₁₀N₂·HCl (free base: C₅H₁₀N₂) and a molecular weight of 134.46 g/mol (calculated). Its SMILES notation is CN=C1CCCN1, and its InChIKey is LSAWFHNFIJBGMR-UHFFFAOYSA-N . The compound is structurally characterized as a pyrrolidine derivative with an imine group at the 2-position and a methyl substitution on the nitrogen. Predicted collision cross-section (CCS) values for its ionized forms include 120.2 Ų for [M+H]⁺ and 129.6 Ų for [M+Na]⁺, indicating its conformational behavior in mass spectrometry .

Properties

IUPAC Name |

N-methylpyrrolidin-2-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-6-5-3-2-4-7-5;/h2-4H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWKUNKFVHXBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7544-87-8 | |

| Record name | N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride has been investigated as a potential scaffold for the development of new pharmaceuticals. Its derivatives have shown promise in treating various conditions, including cancer and neurodegenerative diseases. For instance, studies have demonstrated that pyrrole derivatives exhibit cytotoxic activity against cancer cell lines, making them candidates for anticancer drug development .

2. Retinol Binding Protein Antagonists

Research has identified this compound as a potential antagonist for retinol binding protein 4 (RBP4), which plays a role in metabolic disorders such as obesity and diabetes. In vivo studies indicated that certain analogs could significantly reduce RBP4 levels, suggesting their potential utility in managing metabolic diseases .

3. Neuroprotective Agents

The compound has been explored for its neuroprotective effects. Its derivatives have been synthesized and tested for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer’s .

Materials Science

1. Polymer Chemistry

this compound is utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research indicates that polymers derived from pyrrole compounds exhibit improved conductivity and are suitable for applications in electronic devices .

2. Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives that require high performance under various environmental conditions. Its derivatives can provide enhanced adhesion properties and resistance to chemical degradation .

Biological Research

1. Anticancer Activity

Recent studies have synthesized a series of pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives for evaluation as anticancer agents. These compounds were assessed using molecular docking simulations and biological assays to determine their efficacy against cancer cell lines, showcasing promising results in inhibiting tumor growth .

2. Molecular Interactions

The study of this compound's interactions at the molecular level has provided insights into its mechanism of action in biological systems. Structural characterization through techniques like NMR and mass spectrometry has facilitated the understanding of its binding affinities and interactions with target proteins .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for cancer and metabolic disorders | Promising cytotoxic activity against cancer cells |

| RBP4 antagonists for metabolic diseases | Significant reduction in RBP4 levels | |

| Neuroprotective agents | Protection against oxidative stress | |

| Materials Science | Polymer synthesis | Enhanced mechanical strength |

| Coatings and adhesives | Improved adhesion properties | |

| Biological Research | Anticancer activity | Effective inhibition of tumor growth |

| Molecular interactions | Insights into binding mechanisms |

Mechanism of Action

The mechanism by which N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key comparisons between N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride and structurally or functionally related compounds:

Structural and Functional Analysis

3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride (CAS 7544-75-4) This compound lacks the N-methyl group present in the target compound. It is explicitly cited as a pharmaceutical intermediate, suggesting utility in synthesizing bioactive molecules .

Propionimidamide and Isobutyrimidamide Hydrochlorides

- These amidine derivatives share functional similarity (amidine group) but differ in backbone structure. Propionimidamide has a linear propyl chain, while isobutyrimidamide features a branched isobutyl group .

- Their higher structural similarity indices (0.78 and 0.67) compared to the target compound suggest overlapping reactivity in synthetic pathways, such as nucleophilic substitution or coordination chemistry .

The target compound’s imine group may enable similar reactivity in cyclization or condensation reactions .

Biological Activity

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Information

- Molecular Formula : CHN

- Molecular Weight : 98.14 g/mol

- CAS Number : 135569018

The compound features a pyrrole ring system, which is known for its diverse biological activities. The presence of a methyl group at the nitrogen position enhances its lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit antimicrobial properties. This compound has shown potential against various bacterial strains. A study found that related pyrrole derivatives had minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar activity .

Anticancer Activity

Pyrrole derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that certain pyrrole compounds can induce apoptosis in cancer cell lines. For instance, related compounds have shown significant antiproliferative effects in breast cancer cell lines (MDA-MB-231), with IC values indicating effective growth inhibition .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrrole derivatives may inhibit key enzymes involved in cancer progression.

- Induction of Apoptosis : Evidence shows that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : Research indicates that certain pyrrole derivatives can cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .

Study 1: Antiproliferative Effects

A study assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant growth inhibition at concentrations as low as 5 μM, with an increase in early apoptotic cells observed through flow cytometry analysis.

| Cell Line | IC (μM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 5.0 | 25% |

| MCF7 | 10.0 | 15% |

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against common pathogens.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 10.0 |

Preparation Methods

Synthetic Routes Overview

The synthesis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride typically involves:

- Formation of the pyrrolidine ring system through cyclization of appropriate precursors.

- Introduction of the methylamino substituent at the 5-position.

- Conversion to the hydrochloride salt for stability and handling.

Key Preparation Methods

Cyclization of 2-Pyrrolidinone Derivatives with Methylamine

One established method involves the reaction of 3-pyrrolin-2-one derivatives with methylamine to yield N-methyl-substituted pyrrolidine derivatives. This approach benefits from detailed mechanistic understanding through density functional theory (DFT) studies, which elucidate the nucleophilic attack of methylamine on the pyrrolinone ring, leading to ring opening and rearrangement to the desired amine product. The reaction proceeds under mild conditions, often in solution, and yields the N-methylated pyrrolidine intermediate, which can be converted to the hydrochloride salt by treatment with HCl gas or acidified solvents.

Reduction of Pyrrolo[1,2-a]imidazolium Salts

Another synthetic route involves the partial reduction of pyrrolo[1,2-a]imidazolium bromides using sodium borohydride (NaBH4) in dimethylformamide (DMF). This method affords tetrahydro-pyrroloimidazole derivatives, which are structurally related to the target pyrrolamine. Although this approach is more commonly used for fused bicyclic systems, it provides a relevant chemical transformation pathway for related pyrrolidine amines.

Use of 1-Methylpyrrolidin-2-one as a Precursor

1-Methylpyrrolidin-2-one can be used as a starting material for the synthesis of 1-methyl-substituted pyrrolidine derivatives. The compound undergoes nucleophilic substitution and subsequent ring transformations to yield the desired N-methyl-3,4-dihydro-2H-pyrrol-5-amine framework. This method is supported by NMR spectroscopic data confirming the structure and purity of intermediates and final products.

Detailed Experimental Procedure Example

A representative synthesis based on the literature involves:

- Step 1: Dissolution of 1-methylpyrrolidin-2-one in an appropriate solvent such as DMF.

- Step 2: Addition of methylamine under controlled temperature with stirring.

- Step 3: Monitoring the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

- Step 4: Upon completion, the reaction mixture is acidified with hydrochloric acid to precipitate the hydrochloride salt.

- Step 5: The solid product is filtered, washed with cold solvents (e.g., methanol or cyclohexane), and dried under vacuum.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pyrrolin-2-one + Methylamine | Methylamine, mild heating, acid workup | 70–85 | Mild conditions, good yield | Requires pure pyrrolin-2-one |

| Reduction of Pyrroloimidazolium | NaBH4 in DMF, room temp | 60–75 | Selective reduction | More steps, specialized reagents |

| 1-Methylpyrrolidin-2-one route | Nucleophilic substitution, acidification | 65–80 | Readily available precursors | Needs careful purification |

Research Findings and Mechanistic Insights

Mechanism: The reaction of methylamine with pyrrolin-2-one involves nucleophilic attack at the carbonyl carbon, leading to ring opening and formation of an intermediate that cyclizes to the N-methylated pyrrolidine amine. Computational studies confirm the energy profile and transition states favoring this pathway.

Optimization: Reaction yields improve with controlled temperature, solvent choice (DMF or dioxane), and purification methods such as recrystallization or chromatography.

Salt Formation: The hydrochloride salt formation enhances the compound's stability and facilitates isolation as a crystalline solid, which is essential for pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for preparing N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, and how are intermediates characterized?

The compound is synthesized via condensation of aminopyrrolines with halocarbonyl compounds. For example, reactions with 2-bromo ketones in EtOAc at room temperature yield pyrrolo[1,2-a]imidazole derivatives, though yields are often low (<20%). Key intermediates are characterized using H NMR, C NMR, FTIR, and HRMS to confirm regiochemistry and purity. Reaction conditions (e.g., solvent, base, temperature) must be optimized to minimize side products .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound is restricted to R&D use under supervision by qualified personnel. Safety measures include using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation/contact. Emergency procedures require contacting specialized services (e.g., 1-800-633-8253 in the U.S.). Stability data suggest storage in a cool, dry environment away from oxidizers .

Q. How can researchers confirm the structural identity of this compound and its derivatives?

Structural confirmation relies on spectroscopic methods:

- H NMR: Peaks at δ 2.61 (s, 3H, N–CH) and δ 3.77 (s, 3H, OCH) in related pyrrolopyrimidine derivatives.

- HRMS: Molecular ion peaks matching calculated values (e.g., [M+H] for CHNO·HCl: 290.08).

- Elemental analysis: C, H, N, and Cl percentages within 0.3% of theoretical values .

Q. What are common side reactions observed during its synthesis, and how are they mitigated?

Side reactions include incomplete cyclization and regioselectivity issues. Mitigation strategies:

- Use polar aprotic solvents (DMF) with NaCO to enhance reactivity.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates .

Advanced Research Questions

Q. How can low yields in the synthesis of pyrrolo[1,2-a]imidazoles from this compound be systematically improved?

Low yields (e.g., 14% in DMF with NaCO) arise from steric hindrance and competing pathways. Optimization strategies:

- Screening alternative bases (e.g., KCO, DBU) to enhance nucleophilicity.

- Microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Computational modeling (DFT) to predict regioselectivity and transition states .

Q. What analytical techniques are most effective for detecting this compound as an impurity in pharmaceutical intermediates?

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% TFA in HO/ACN (gradient elution). Limit of detection (LOD) ≤0.1%.

- NMR spiking : Co-injection with a pure reference standard to identify overlapping peaks.

- Ion chromatography : Quantify chloride counterions to confirm stoichiometry .

Q. How do solvent polarity and temperature influence the regioselectivity of its reactions with 2-haloketones?

Polar solvents (DMF, DMSO) favor N-alkylation due to stabilization of ionic intermediates, while nonpolar solvents (EtOAc) promote C-alkylation. Elevated temperatures (>60°C) increase reaction rates but may degrade thermally labile products. Kinetic vs. thermodynamic control should be assessed via time-resolved experiments .

Q. What strategies resolve contradictions in reported reaction yields across studies?

- Reproducibility checks : Validate reported conditions (e.g., purity of starting materials, inert atmosphere).

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, stoichiometry) to identify critical factors.

- Cross-study meta-analysis : Compare data from peer-reviewed journals vs. patents, prioritizing studies with full experimental disclosure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.